2-Ethyl-6,7-difluoro-3-methylquinoxaline
Description
Overview of Quinoxaline (B1680401) Scaffolds: Structure, Versatility, and Significance in Organic Chemistry
Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, represents a privileged scaffold in organic chemistry. encyclopedia.pubnih.gov This aromatic, nitrogen-containing structure, also known as 1,4-diazanaphthalene, provides a versatile framework for the development of a wide array of functional molecules. encyclopedia.pubresearchgate.net The synthetic accessibility of quinoxaline derivatives, most commonly through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, allows for extensive substitution and modification of the core structure. encyclopedia.publongdom.org This synthetic flexibility is a key reason for the widespread interest in this class of compounds.
The significance of the quinoxaline moiety is underscored by its presence in numerous biologically active molecules. Quinoxaline derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. encyclopedia.pubresearchgate.netnih.gov Commercially available drugs such as echinomycin (B1671085) and triostins, which possess antibacterial and antineoplastic activities, feature the quinoxaline core. encyclopedia.pub This proven track record in medicinal chemistry drives continued research into novel quinoxaline analogues with tailored properties.
Strategic Importance of Fluorine Substitution in Heterocyclic Systems
The incorporation of fluorine into organic molecules, particularly heterocyclic systems, is a widely employed strategy in modern drug discovery and materials science. Current time information in Beirut, LB, LB. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can dramatically alter the physicochemical and biological characteristics of a parent compound. Current time information in Beirut, LB, LB.sbq.org.br
Strategically placing fluorine atoms on a heterocyclic ring can lead to several beneficial effects. These include:
Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug molecule. sbq.org.brmdpi.com
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to permeate biological membranes, which can improve bioavailability. mdpi.com
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can influence drug-receptor interactions.
Conformational Control: The introduction of fluorine can induce specific molecular conformations that may be more favorable for binding to a biological target.
The profound impact of fluorination is evident in the large number of pharmaceuticals and agrochemicals that contain fluorine. Current time information in Beirut, LB, LB. It is estimated that approximately 20-30% of all pharmaceuticals incorporate at least one fluorine atom. Current time information in Beirut, LB, LB.
Current Research Landscape and Potential of 2-Ethyl-6,7-difluoro-3-methylquinoxaline Analogues in Advanced Applications
While direct research on this compound is not yet prominent in the published literature, the study of its close analogues provides a strong indication of its potential. The core structure combines the versatile quinoxaline scaffold with the strategic placement of two fluorine atoms at the 6 and 7 positions of the benzene ring. This specific difluoro-substitution pattern is known to be a key feature in many biologically active quinoline (B57606) and quinoxaline compounds.
Research into closely related structures, such as 2-substituted-6,7-difluoro-3-methylquinoxaline 1,4-dioxides, has revealed promising antimicrobial activities, including anti-mycobacterial, anti-trichomonas, and anti-candida properties. Furthermore, the synthesis of analogues like 2-benzyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides has been reported, suggesting that the synthesis of the title compound is chemically feasible. unav.edu These findings point towards the potential of this compound and its derivatives as candidates for the development of new therapeutic agents, particularly in the realm of infectious diseases. Further investigation into this specific compound is warranted to fully elucidate its chemical properties and explore its utility in advanced applications.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table presents a combination of predicted properties for the target compound and available data for its close analogues. The predicted values are generated using computational cheminformatics tools.
Table 1: Predicted Physicochemical Properties of this compound Note: These properties are computationally predicted and await experimental verification.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₀F₂N₂ |
| Molecular Weight | 208.21 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 25.72 Ų |
Table 2: Physicochemical Properties of Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| 2-Chloro-6,7-difluoro-3-methylquinoxaline | C₉H₅ClF₂N₂ | 214.60 | 281208-88-6 | chemeo.com |
| 2-Ethyl-3-methylquinoxaline | C₁₁H₁₂N₂ | 172.23 | 37920-99-3 |
Synthesis and Reactivity
While a specific synthesis for this compound has not been detailed in the literature, established methods for quinoxaline synthesis allow for a highly probable synthetic route to be proposed. The most common and versatile method for preparing quinoxaline derivatives is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pub
Proposed Synthetic Route:
The synthesis of this compound would likely involve the reaction of 4,5-difluoro-1,2-phenylenediamine with 2,3-pentanedione (B165514) .
Step 1: Preparation of Reactants
4,5-difluoro-1,2-phenylenediamine: This starting material is a known compound and can be prepared through various aromatic chemistry routes.
2,3-pentanedione: This α-dicarbonyl compound is commercially available.
Step 2: Condensation Reaction
The condensation of 4,5-difluoro-1,2-phenylenediamine with 2,3-pentanedione would be carried out in a suitable solvent, such as ethanol (B145695) or acetic acid. The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, and may be catalyzed by a weak acid. researchgate.net The reaction involves the formation of two imine bonds, followed by cyclization and aromatization to yield the stable quinoxaline ring system.
This synthetic strategy offers a direct and efficient pathway to the target molecule and allows for variations in the substituents by choosing different diamine and dicarbonyl precursors.
The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the fluorine atoms, which can affect the electron density of the aromatic system and the basicity of the nitrogen atoms.
Potential Research Applications
Based on the known biological activities of structurally related 6,7-difluoroquinoxaline (B3116332) derivatives, this compound holds potential in several areas of advanced research, particularly in medicinal chemistry.
Antimicrobial Agents: As previously mentioned, analogues such as 2-substituted-6,7-difluoro-3-methylquinoxaline 1,4-dioxides have demonstrated activity against various microbes. The core structure of the title compound could serve as a scaffold for the development of new antibacterial and antifungal agents. The difluoro substitution pattern is a key feature in many successful fluoroquinolone antibiotics, suggesting that this moiety could contribute to potent antimicrobial effects. researchgate.net
Anticancer Research: Quinoxaline derivatives are widely investigated for their anticancer properties. researchgate.netchemeo.com The specific substitution pattern of this compound could lead to novel interactions with biological targets relevant to cancer, such as protein kinases or DNA.
Materials Science: The rigid, aromatic structure of the quinoxaline core, combined with the presence of fluorine atoms, could make this compound and its derivatives of interest in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic semiconductors.
It must be emphasized that these are potential applications based on the chemical structure and the activities of related compounds. Detailed experimental investigation is required to validate these possibilities.
This compound is a chemical compound that, while not yet the subject of extensive direct research, represents a promising scaffold for future investigations. Its structure combines the proven versatility of the quinoxaline core with the strategic incorporation of fluorine atoms, a combination known to impart favorable properties for various advanced applications. The likely straightforward synthesis and the biological activities observed in its close analogues strongly suggest that this compound is a worthy target for further study in medicinal chemistry and materials science. The elucidation of its specific properties and potential applications awaits dedicated experimental exploration.
Structure
3D Structure
Properties
Molecular Formula |
C11H10F2N2 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-ethyl-6,7-difluoro-3-methylquinoxaline |
InChI |
InChI=1S/C11H10F2N2/c1-3-9-6(2)14-10-4-7(12)8(13)5-11(10)15-9/h4-5H,3H2,1-2H3 |
InChI Key |
WWIGLMZNLIMFSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC(=C(C=C2N=C1C)F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of the 2 Ethyl 6,7 Difluoro 3 Methylquinoxaline Core
Intrinsic Reactivity of the Quinoxaline (B1680401) Heterocycle
The quinoxaline ring system, a fusion of benzene (B151609) and pyrazine (B50134) rings, is inherently electron-deficient, which significantly influences its reactivity. This electron deficiency makes the pyrazine part of the ring susceptible to nucleophilic attack, a characteristic that is further modulated by the substituents present. The electrophilic nature of the quinoxaline core is a key factor in its chemical behavior, allowing for a variety of functionalization reactions. rsc.org
The presence of two nitrogen atoms in the pyrazine ring lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating reactions with nucleophiles. The specific positions for nucleophilic attack are influenced by the electronic effects of the substituents on both the pyrazine and benzene rings. In the case of 2-Ethyl-6,7-difluoro-3-methylquinoxaline, the electron-donating alkyl groups (ethyl and methyl) at the C-2 and C-3 positions slightly counteract the electron-withdrawing effect of the nitrogen atoms. Conversely, the fluorine atoms at the C-6 and C-7 positions enhance the electrophilicity of the benzene portion of the ring system.
General synthetic routes to quinoxaline derivatives often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.netnih.gov This straightforward approach highlights the fundamental reactivity of the precursors that lead to the stable quinoxaline core. nih.gov More advanced methods, including transition metal-catalyzed cross-coupling reactions, have expanded the toolkit for functionalizing the quinoxaline scaffold. rsc.org
Regioselective and Chemoselective Transformations of Substituents
The substituents on the this compound core—the ethyl group at C-2, the methyl group at C-3, and the fluorine atoms at C-6 and C-7—offer distinct sites for chemical modification. Achieving regioselectivity and chemoselectivity in these transformations is paramount for the synthesis of well-defined derivatives.
While specific studies on the regioselective and chemoselective transformations of the ethyl and methyl groups on this particular quinoxaline are not extensively documented in the provided search results, general principles of reactivity for alkyl groups on heterocyclic systems can be inferred. The methyl group, for instance, could potentially undergo condensation reactions at the alpha-carbon if activated by a strong base. The ethyl group presents similar possibilities, though it may be less reactive.
The primary focus of regioselective transformations in difluoro-substituted quinoxalines is often the differential reactivity of the C-F bonds, which will be discussed in the following section.
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Positions (C-6, C-7)
The displacement of fluorine atoms by various heteroatom nucleophiles is a well-established method for the functionalization of fluorinated quinoxalines. This approach allows for the introduction of a wide range of functional groups, leading to the synthesis of novel derivatives with potentially enhanced biological or material properties.
In related systems, such as 6,7-difluoro-3-methylquinoxaline 1,4-dioxides, treatment with N-Boc-piperazine has been shown to result in the monosubstitution of a fluorine atom, predominantly at the C-7 position. nih.gov This regioselectivity is influenced by the electronic environment of the quinoxaline core. The synthesis of 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxides from their 6,7-dihalogeno precursors further illustrates this selective substitution pattern. nih.gov The reaction of 6,7-difluoroquinoxaline (B3116332) derivatives with other nucleophiles, such as amines and thiols, is also a common strategy for diversification.
The table below summarizes representative SNAr reactions on fluorinated quinoxaline cores, demonstrating the displacement of fluorine by heteroatom nucleophiles.
| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |
| 6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides | N-Boc-piperazine | 7-(N-Boc-piperazin-1-yl)-6-halo-3-trifluoromethylquinoxaline 1,4-dioxides | THF, TEA, r.t., 4–8 h | nih.gov |
| 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide | Various nucleophiles | Polyfunctionalized quinoxaline N-oxides | Multigram scale, one-step annulation | scispace.com |
| 6,7-difluoro-3-methylquinoxaline 1,4-dioxides | Phenoxy groups | 2-benzyl-7-fluoro-6-methoxy- and 2-benzyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides | Beirut reaction | researchgate.net |
| Ethyl 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | Sodium azide | Ethyl 1-ethyl-7-azido-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | 60°C | nih.gov |
These examples underscore the utility of SNAr reactions in modifying the fluorinated benzene ring of the quinoxaline system, providing access to a diverse array of functionalized analogs.
Oxidation and Reduction Chemistry of the Quinoxaline Ring and its Substituents
The oxidation and reduction of the quinoxaline core and its substituents can lead to a variety of new structures with altered electronic properties and reactivity. The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, which significantly modifies the chemical behavior of the quinoxaline system.
Quinoxaline 1,4-dioxides are a well-studied class of compounds, often synthesized through the Beirut reaction. nih.govresearchgate.net These N-oxides exhibit enhanced reactivity towards nucleophiles and can also serve as precursors for deoxygenation reactions to regenerate the parent quinoxaline. The formation of quinoxaline 1,4-dioxides from benzofuroxans and dicarbonyl compounds is a common synthetic strategy. nih.gov
The reduction of the quinoxaline ring can also be achieved. For instance, the reaction of quinoxalin-2(1H)-one with N-arylglycine under visible light can lead to dihydroquinoxalin-2(1H)-ones in a solvent-controlled manner. mdpi.com The substituents on the quinoxaline ring can also undergo oxidation. For example, the oxidation of acetophenones to arylglyoxals using selenium dioxide is a key step in the synthesis of some 2-arylquinoxalines. researchgate.net
Rearrangement Reactions and Structural Stability
The quinoxaline ring is generally a stable aromatic system. However, under certain conditions, derivatives of quinoxaline can undergo rearrangement reactions. These reactions often involve the cleavage and formation of bonds within the heterocyclic core, leading to structurally distinct products.
One documented example is the rearrangement of 3-benzoylquinoxalin-2(1H)-ones when treated with enamines. acs.org This reaction proceeds through a novel rearrangement involving the cleavage of the C3=N4 and C2-C3 bonds, ultimately forming 1-(pyrrolyl)benzimidazolones. acs.org While this example does not involve this compound directly, it highlights the potential for rearrangement within the broader quinoxaline class.
Carbocation intermediates, which can be formed during certain reactions, are known to be susceptible to rearrangements, such as hydride or alkyl shifts, to form more stable carbocations. masterorganicchemistry.com Although no specific examples of such rearrangements for this compound were found in the provided search results, the possibility of such events should be considered in reactions that may generate carbocationic species.
The structural stability of the quinoxaline core is a key attribute that contributes to its prevalence in various applications. The fused aromatic system provides a rigid scaffold that can be predictably functionalized.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Ethyl-6,7-difluoro-3-methylquinoxaline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.
Proton (¹H) NMR Analysis for Aliphatic and Aromatic Protons
The ¹H NMR spectrum would provide information on the chemical environment of the protons. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The methyl group attached to the quinoxaline (B1680401) ring would be a singlet. The two aromatic protons on the difluorinated benzene (B151609) ring would likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the two carbons of the ethyl group, the methyl carbon, and the various aromatic and heterocyclic carbons. The carbons directly bonded to fluorine would appear as doublets due to one-bond C-F coupling, a key indicator of their position.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization
¹⁹F NMR is crucial for fluorinated compounds. This technique would show two distinct signals for the two non-equivalent fluorine atoms at the 6 and 7 positions. The chemical shifts and coupling constants (J-values) between the fluorine atoms and with adjacent protons would definitively confirm their substitution pattern on the aromatic ring.
Advanced Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, between the methylene and methyl protons of the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations (over two or three bonds) between protons and carbons, which is critical for piecing together the entire molecular structure, including the placement of the ethyl and methyl groups on the quinoxaline core.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
HRMS would be used to determine the exact molecular weight of this compound with very high precision. This measurement allows for the unambiguous determination of the elemental formula (C₁₁H₁₀F₂N₂), confirming the presence and number of each type of atom in the molecule. The fragmentation pattern observed in the mass spectrum would also provide structural clues.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.
Infrared (IR) Spectroscopy would show characteristic absorption bands for C-H stretching and bending vibrations of the aliphatic (ethyl and methyl) and aromatic groups. The C=N stretching of the quinoxaline ring and C-F stretching vibrations would also be prominent.
Raman Spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds and symmetric vibrations, which can be weak in the IR spectrum.
Without experimental data from these analytical techniques, a detailed and scientifically accurate characterization of this compound cannot be completed. The information presented here is based on established principles of spectroscopic analysis for analogous chemical structures.
Scientific Data on this compound Remains Elusive
A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific data for the chemical compound This compound . Despite a thorough investigation aimed at gathering information for a detailed analysis of its advanced spectroscopic and structural properties, no dedicated research findings for this particular molecule could be located.
The inquiry focused on two key areas of chemical analysis:
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence): This involves studying how the molecule interacts with light, providing insights into its electronic structure and potential applications in areas like organic electronics or as a fluorescent probe. No published spectra or related data such as absorption and emission maxima, molar absorptivity, or quantum yields for this compound were found.
X-ray Crystallography: This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. Such data is crucial for understanding the compound's steric and electronic properties, which influence its physical and chemical behavior. The search did not yield any crystallographic information, including unit cell parameters, bond lengths, or bond angles for this specific quinoxaline derivative.
While the search did identify studies on structurally related quinoxaline and quinoline (B57606) compounds, the unique combination of ethyl, methyl, and difluoro substituents at the specified positions of the quinoxaline core in "this compound" appears to be uncharacterized in the public domain.
Consequently, the generation of an article with detailed research findings and data tables on its advanced spectroscopic characterization and structural elucidation is not possible at this time. Further empirical research would be required to determine these fundamental chemical properties.
Computational and Theoretical Investigations of 2 Ethyl 6,7 Difluoro 3 Methylquinoxaline Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is frequently used to investigate the electronic properties and reactivity of heterocyclic systems. For a molecule like 2-Ethyl-6,7-difluoro-3-methylquinoxaline, calculations would typically be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. iiste.orgias.ac.in This is often paired with a Pople-style basis set, such as 6-31G(d) or a larger triple-zeta basis set like 6-311+G(d,p), to provide a robust description of the molecule's electronic distribution, especially around the electronegative fluorine and nitrogen atoms. iiste.orgresearchgate.netresearchgate.net
A primary application of DFT is the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. pcbiochemres.compcbiochemres.com
In this compound, the HOMO is expected to be distributed primarily across the electron-rich quinoxaline (B1680401) ring system, while the LUMO would also be centered on this heterocyclic core. The electron-withdrawing fluorine atoms at the C6 and C7 positions would be expected to lower the energies of both the HOMO and LUMO compared to an unsubstituted quinoxaline, potentially increasing the molecule's electron-accepting character. pcbiochemres.com From these energies, various quantum chemical descriptors can be calculated to predict reactivity. pcbiochemres.comrsc.org
Illustrative Quantum Chemical Descriptors for a Quinoxaline System This table presents representative values based on DFT calculations of similar difluoro-quinoxaline derivatives to illustrate the type of data generated. These are not published values for this compound.
| Parameter | Symbol | Definition | Representative Value |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -6.5 eV |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -1.8 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |
| Ionization Potential | I | -EHOMO | 6.5 eV |
| Electron Affinity | A | -ELUMO | 1.8 eV |
| Electronegativity | χ | (I + A) / 2 | 4.15 eV |
| Chemical Hardness | η | (I - A) / 2 | 2.35 eV |
DFT calculations are highly effective in predicting spectroscopic properties, which can be invaluable for structure confirmation and analysis.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (δ). nih.govyoutube.com For this compound, one could predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted ¹³C shifts would be particularly useful for confirming the substitution pattern on the quinoxaline core. ias.ac.in The presence of two distinct fluorine atoms would also give rise to characteristic signals in the ¹⁹F NMR spectrum, with their chemical shifts being highly sensitive to the local electronic environment. nih.govrsc.org
Illustrative Predicted ¹³C NMR Chemical Shifts This table shows hypothetical, yet chemically reasonable, ¹³C NMR chemical shifts for the core aromatic carbons of this compound, estimated based on data from analogous structures. ias.ac.innih.gov The numbering corresponds to the standard quinoxaline ring system.
| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale |
| C2 | ~155 | Attached to nitrogen and substituted with an ethyl group. |
| C3 | ~153 | Attached to nitrogen and substituted with a methyl group. |
| C4a | ~138 | Bridgehead carbon, influenced by adjacent nitrogen. |
| C5 | ~120 | Influenced by fluorine at C6 via C-F coupling. |
| C6 | ~150 (d) | Directly bonded to fluorine, shows large C-F coupling. |
| C7 | ~150 (d) | Directly bonded to fluorine, shows large C-F coupling. |
| C8 | ~121 | Influenced by fluorine at C7 via C-F coupling. |
| C8a | ~137 | Bridgehead carbon, influenced by adjacent nitrogen. |
Vibrational Spectroscopy: DFT can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. ias.ac.in This analysis helps in identifying characteristic functional group vibrations, such as C-H stretches from the ethyl and methyl groups, C=N and C=C stretches within the quinoxaline ring, and the distinctive C-F vibrational modes.
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. iiste.org A common synthesis route for quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net For this compound, this would involve reacting 4,5-difluoro-1,2-phenylenediamine with 2,3-pentanedione (B165514).
Using DFT, one can model the step-by-step mechanism, calculating the energies of reactants, intermediates, and products. Crucially, this method can locate and characterize the transition state (TS) for each step—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea), which determines the reaction rate. This allows researchers to understand the feasibility of a proposed synthetic route and identify the rate-determining step. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment over time.
For this compound, the quinoxaline ring itself is largely rigid. However, MD simulations would be useful for exploring the conformational freedom of the ethyl substituent at the C2 position, specifically the rotation around the C-C single bond. This can reveal the most populated conformations and the energy barriers between them.
Furthermore, MD simulations are instrumental in studying intermolecular interactions. For instance, in the context of materials science or medicinal chemistry, MD can simulate how the molecule adsorbs onto a surface or binds to the active site of a protein. pcbiochemres.comacs.org These simulations provide detailed information on binding energies, interaction geometries, and the role of solvent molecules.
Information Obtainable from Molecular Dynamics Simulations
| Property | Description |
|---|---|
| Conformational Profiles | Identifies stable and transient shapes of the molecule, focusing on rotatable bonds. |
| Interaction Energies | Calculates the strength of binding between the molecule and a substrate or receptor. |
| Solvation Structure | Analyzes the arrangement of solvent molecules around the solute. |
| Transport Properties | Can be used to estimate properties like diffusion coefficients in a given medium. |
In Silico Approaches for Structure-Activity Relationship (SAR) Studies
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are vital in drug discovery and materials science for predicting the properties or biological activities of new compounds. benthamscience.com QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of molecules and their observed activity. nih.govnih.gov
To develop a QSAR model for analogues of this compound, researchers would first synthesize a library of related compounds, varying the substituents at different positions. The biological activity of each compound would be measured experimentally. Then, a wide range of molecular descriptors would be calculated for each molecule using computational software. These descriptors fall into several categories:
Commonly Used Molecular Descriptors in QSAR
| Descriptor Type | Examples | Description |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges | Describes the electronic distribution and reactivity. nih.gov |
| Steric | Molecular volume, surface area, specific shape indices | Describes the size and shape of the molecule. |
| Topological | Connectivity indices, kappa shape indices | Describes the atomic connectivity and branching. |
| Hydrophobic | LogP (partition coefficient) | Describes the molecule's affinity for fatty vs. aqueous environments. |
Using statistical methods like partial least squares (PLS) or machine learning algorithms, a model is built that links a combination of these descriptors to the measured activity. nih.govabjournals.org A robust QSAR model can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent or effective molecules and prioritizing synthetic efforts. mdpi.com
Exploration of Advanced Applications and Functional Potential Excluding Clinical Human Trials
Contributions to Medicinal Chemistry Research
The core structure of 6,7-difluoro-3-methylquinoxaline is a key pharmacophore, and modifications at the 2-position have been a strategy to develop novel therapeutic agents.
Investigation as Antimicrobial Agents (e.g., Anti-mycobacterial, Antifungal, Anti-protozoal)
Research into 2-substituted-6,7-difluoro-3-methylquinoxaline 1,4-dioxides has revealed a broad spectrum of antimicrobial activity. These studies provide a strong rationale for the potential investigation of 2-Ethyl-6,7-difluoro-3-methylquinoxaline as an antimicrobial agent.
Anti-mycobacterial Activity: A series of 2-substituted-6,7-difluoro-3-methylquinoxaline 1,4-dioxides, where the substituent at the 2-position included phenylthio, phenylsulfonyl, phenylsulfinyl, benzylamino, and phenylamino (B1219803) groups, demonstrated activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited a Minimum Inhibitory Concentration (MIC90) in the range of 2.0-4.0 µg/mL. nih.gov The introduction of a trifluoromethyl group at the 3-position of the quinoxaline (B1680401) ring has also been shown to significantly increase anti-mycobacterial activity in related compounds. nih.gov
Antifungal Activity: Certain derivatives of 6,7-difluoro-3-methylquinoxaline 1,4-dioxide have shown notable antifungal properties. For instance, compounds with specific substitutions at the 2-position were active against several Candida species, including C. albicans, C. krusei, C. parapsilosis, and C. glabrata, with MIC50 values ranging from 3.9 to 31.25 µg/mL. nih.gov
Anti-protozoal Activity: The anti-protozoal potential of this class of compounds is significant. Studies on 2-substituted-6,7-difluoro-3-methylquinoxaline 1,4-dioxides showed good activity against Trichomonas vaginalis. nih.gov In particular, some derivatives were found to be 20- to 30-fold more potent than the standard drug Metronidazole. researchgate.net The Minimum Bactericidal Concentration (MBC) for this series of compounds against T. vaginalis ranged from 0.39 to 25.0 µg/mL. nih.gov
Table 1: Antimicrobial Activity of 2-Substituted-6,7-difluoro-3-methylquinoxaline 1,4-Dioxide Derivatives (Note: These data are for derivatives of 6,7-difluoro-3-methylquinoxaline and not for the 2-ethyl variant itself.)
| Derivative Class | Target Organism | Activity Metric | Concentration Range (µg/mL) | Reference |
| Phenylthio/sulfonyl/sulfinyl/amino | Mycobacterium tuberculosis H37Rv | MIC90 | 2.0 - 4.0 | nih.gov |
| Phenylthio/sulfonyl/sulfinyl/amino | Candida species | MIC50 | 3.9 - 31.25 | nih.gov |
| Phenylthio/sulfonyl/sulfinyl/amino | Trichomonas vaginalis | MBC | 0.39 - 25.0 | nih.gov |
While direct mechanistic studies on this compound are not available, the mode of action for the broader class of quinoxaline 1,4-dioxides is believed to involve DNA damage. nih.gov These compounds can be bioreductively activated, especially under anaerobic conditions, leading to the generation of reactive species that can damage microbial DNA. nih.gov This mechanism is a key area of investigation for their selective toxicity. Some studies on related quinoxaline derivatives have also explored their potential as enzyme inhibitors, though specific targets for the 6,7-difluoro-3-methylquinoxaline series are not well-defined in the available literature. researchgate.net
Development as Hypoxia-Selective Compounds and Related Mechanistic Insights
Quinoxaline 1,4-dioxides (QdNOs) are recognized as hypoxia-selective cytotoxins. nih.govnih.gov This property is particularly valuable in cancer therapy, as solid tumors often contain hypoxic (low oxygen) regions that are resistant to conventional treatments. The bioreductive activation of the N-oxide groups under hypoxic conditions is a key feature of their mechanism. nih.gov The cytotoxicity of QdNOs is highly dependent on the substituents on the quinoxaline ring. nih.gov For instance, a 2-benzoyl-3-phenyl-6,7-dichloro derivative of QdNO was found to be a potent cytotoxin under hypoxic conditions. nih.gov
Although no specific studies on the hypoxia-selective properties of this compound have been reported, its core structure suggests it could be a candidate for such investigations. The presence of the N-oxide moieties (in its dioxide form) would be crucial for this activity.
Scaffold for the Discovery of Novel Biological Probes and Lead Compounds
The quinoxaline nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. nih.gov This makes quinoxaline derivatives, including this compound, attractive starting points for the discovery of new biological probes and lead compounds for drug development. nih.govresearchgate.net The versatility of the quinoxaline ring allows for the introduction of various functional groups at different positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. researchgate.net
Applications in Materials Science
As of the current body of scientific literature, there is no available information on the application of this compound in the field of materials science.
Components for Organic Electronic Materials (e.g., Organic Semiconductors, Organic Light-Emitting Diodes - OLEDs)
No research has been published detailing the use of this compound as a component for organic electronic materials such as organic semiconductors or in the fabrication of Organic Light-Emitting Diodes (OLEDs). While fluorinated aromatic compounds are of interest in materials science for their electronic properties, this specific quinoxaline derivative has not been explored in this context.
Materials for Electrochemical Applications (e.g., Battery Electrodes)
Currently, there is a notable absence of published research specifically detailing the use of this compound in electrochemical applications such as battery electrodes. The exploration of quinoxaline derivatives in the field of organic electronics and energy storage is an emerging area of research. Theoretically, the electron-accepting nature of the pyrazine (B50134) ring, enhanced by the presence of electron-withdrawing fluorine atoms, could make this compound a candidate for investigation as a component in organic batteries or other electrochemical systems. The ethyl and methyl groups can also modulate the solubility and solid-state packing of the molecule, which are critical factors in the performance of electrochemical devices. However, without experimental data, its potential in this area remains speculative. Future research is necessary to determine the electrochemical properties, such as redox potentials and stability, of this compound to assess its suitability for these applications.
Research into Corrosion Inhibition Properties
While direct studies on the corrosion inhibition properties of this compound are not extensively documented, the broader class of quinoxaline derivatives has demonstrated significant promise as effective corrosion inhibitors, particularly for mild steel in acidic environments. srce.hrresearchgate.net The mechanism of inhibition is largely attributed to the adsorption of the quinoxaline molecules onto the metal surface, forming a protective barrier that isolates the metal from corrosive agents. srce.hr
The effectiveness of these compounds stems from the presence of heteroatoms (nitrogen), aromatic rings, and other functional groups which can act as centers for adsorption. The nitrogen atoms in the quinoxaline ring can coordinate with the vacant d-orbitals of iron, while the π-electrons of the aromatic system can also contribute to the adsorption process. This leads to the formation of a stable, chemisorbed layer on the metal surface. srce.hr
Studies on closely related compounds, such as 6,7-Difluoro-2,3-diphenylquinoxaline, have shown that the presence of difluoro substituents can be advantageous, potentially enhancing the electrophilicity of the molecule and facilitating stronger interactions with the metal surface. srce.hr Molecular dynamics simulations of 6,7-Difluoro-2,3-diphenylquinoxaline on an Fe(110) surface have indicated strong chemisorption with a significant adsorption energy, highlighting the potential of such fluorinated derivatives as highly effective corrosion inhibitors. srce.hr
The table below summarizes the inhibition efficiencies of various quinoxaline derivatives, providing a comparative context for the potential performance of this compound.
| Quinoxaline Derivative | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | Carbon Steel | 1 M HCl | 98.1 | srce.hr |
| Quinoxaline Derivative (Q3) | Mild Steel | 1.0 M HCl | 96.9 | researchgate.net |
| Quinoxaline Derivative (Q4) | Mild Steel | 1.0 M HCl | 95.7 | researchgate.net |
| Quinoxaline Derivative (AY20) | Mild Steel | 1 M HCl | Not specified, but effective |
Given these findings, it is highly probable that this compound would also exhibit significant corrosion inhibition properties. The combination of the quinoxaline core, the electron-rich alkyl groups, and the electron-withdrawing difluoro substituents could lead to a well-balanced inhibitor with strong adsorption capabilities.
Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis
Quinoxaline derivatives are widely recognized as valuable intermediates in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. nih.govnih.govscispace.commdpi.comquinoline-thiophene.comchemicalbook.com The quinoxaline scaffold is a key structural motif in a variety of biologically active compounds, including those with antimicrobial and anticancer properties. nih.govscispace.com
The specific structure of this compound makes it a potentially useful building block. The fluorine atoms at the 6 and 7 positions are known to be susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modify the properties of the final molecule. nih.gov For instance, the reaction of 6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides with N-Boc-piperazine has been shown to result in the substitution of the halogen atom, primarily at the 7-position. nih.gov
Furthermore, the methyl group at the 3-position can potentially undergo various reactions, such as oxidation or condensation, to further elaborate the structure. The synthesis of related compounds like 6,7-Difluoro-2-methylquinoxaline has been documented, suggesting that the synthetic pathways to and from this compound are accessible. nih.gov
Quinolone and quinoxaline derivatives with fluorine substitutions are key intermediates in the synthesis of fluoroquinolone antibiotics. mdpi.com For example, ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro- nih.govnih.govthiazeto[3,2-a]quinoline-3-carboxylate serves as an intermediate for the synthesis of the tricyclic fluoroquinolone, prulifloxacin. This highlights the importance of halogenated quinoline (B57606) and quinoxaline cores in the development of advanced pharmaceuticals. While direct synthetic applications of this compound are not explicitly detailed in the literature, its structural features strongly suggest its potential as a versatile intermediate for the creation of novel and complex molecular architectures.
Q & A
Q. What synthetic routes are reported for 2-Ethyl-6,7-difluoro-3-methylquinoxaline, and how is the product characterized?
The compound is synthesized via condensation reactions using precursors like 2,3-diaminoquinoxaline derivatives. A common method involves reacting intermediates with triethoxyformate under argon flow, followed by purification via recrystallization or column chromatography . Structural confirmation employs 1H/13C NMR for functional group analysis, mass spectrometry for molecular weight validation, and X-ray crystallography to resolve substituent positions and crystal packing .
Q. What crystallographic data are critical for resolving the compound’s structure?
Key parameters include:
- Space group (e.g., monoclinic P2₁/c)
- Unit cell dimensions (a, b, c, α, β, γ)
- R-factors (R₁ < 0.05 for high precision)
- Hydrogen bonding networks (e.g., C–H···O interactions stabilizing the lattice) . Discrepancies in reported density or bond angles may arise from temperature-dependent polymorphism, requiring iterative refinement during data collection .
Advanced Research Questions
Q. How do nucleophilic substitution reactions proceed at the difluoro sites, and what factors govern regioselectivity?
The 6,7-difluoro groups are susceptible to nucleophilic attack (e.g., by amines, thiols) due to electron-withdrawing effects from the quinoxaline ring. Reactivity is influenced by:
- Solvent polarity : DMF or DMSO enhances nucleophilicity.
- Catalysts : Base-mediated deprotonation (e.g., K₂CO₃) accelerates substitution.
- Steric hindrance : Methyl/ethyl substituents at positions 2/3 may direct attack to less hindered fluorine sites . Conflicting regioselectivity reports require DFT calculations to map transition-state energies .
Q. What biological activities are associated with this compound, and how do structural modifications alter efficacy?
The compound exhibits antimicrobial and anticancer activity , likely via inhibition of bacterial topoisomerases or kinase signaling pathways. Key structural determinants include:
Q. How can researchers resolve contradictions in synthetic yields across studies?
Discrepancies often stem from:
- Reagent purity : Impurities in POCl₃ or amines reduce efficiency.
- Reaction time/temperature : Extended heating (>5 hours) may degrade intermediates. Mitigation strategies include:
- In situ monitoring (TLC/HPLC) to optimize reaction termination.
- Design of Experiments (DoE) to statistically assess variable interactions (e.g., temperature vs. catalyst loading) .
Methodological Guidance
Q. What spectroscopic techniques are most reliable for distinguishing positional isomers in quinoxaline derivatives?
- 1H NMR : Coupling constants (J values) between aromatic protons differentiate ortho/meta/para fluorine arrangements.
- 19F NMR : Chemical shifts resolve electronic environments of fluorine atoms.
- X-ray crystallography : Definitive for unambiguous structural assignment .
Q. How should researchers design assays to evaluate the compound’s kinase inhibition potential?
- In vitro kinase assays : Use purified kinases (e.g., EGFR, VEGFR) with ATP-competitive fluorescence polarization.
- Cellular assays : Measure proliferation inhibition (MTT assay) in cancer lines (e.g., HeLa, MCF-7).
- Docking studies : Align the compound’s structure with kinase active sites (e.g., using AutoDock Vina) to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
